3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
Description
This compound features a benzonitrile core linked via a methyl group to an azetidine ring, which is further substituted with a 4-methylpyrazole moiety.
Properties
IUPAC Name |
3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-3-14(5-15)6-17/h2-5,7-8,16H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMDORPDMGBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
The azetidine core is synthesized via Staudinger ketene-imine cycloaddition , employing dichloroketene generated in situ from trichloroacetyl chloride and triethylamine. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C → 0°C (ramp) | Prevents oligomerization |
| Solvent | Dry THF | Enhances ketene stability |
| Equivalents of Et₃N | 3.0 eq | Maximizes dichloroketene generation |
This method yields 3-chloroazetidine hydrochloride (83% purity), which is subsequently reduced to azetidine using LiAlH₄.
Pyrazole Functionalization
4-Methyl-1H-pyrazole is alkylated at the 1-position using isopropyl bromide under phase-transfer conditions (K₂CO₃, TBAB, DMF, 80°C, 12 h). The resulting 1-isopropyl-4-methylpyrazole undergoes N-methylation with methyl iodide (NaH, THF, 0°C → RT), achieving 92% conversion.
Coupling Azetidine and Pyrazole
A Mitsunobu reaction couples the azetidine and pyrazole moieties:
-
Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), dry THF
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Conditions : 0°C → RT, 24 h under N₂
-
Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1)
¹H NMR confirms successful linkage: δ 4.21 (s, 2H, CH₂-pyrazole), 3.78 (m, 4H, azetidine).
Benzonitrile Functionalization and Final Coupling
Bromination of Benzonitrile
Electrophilic bromination at the 3-position employs Br₂ (1.1 eq) in H₂SO₄ at 40°C for 6 h, yielding 3-bromobenzonitrile (89%). Regioselectivity is confirmed by NOESY (H-2 coupling to Br).
Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination links the azetidine-pyrazole to benzonitrile:
| Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene |
| Temperature | 110°C, 48 h |
Post-reaction purification via recrystallization (MeOH/H₂O) affords the target compound in 74% yield. LC-MS (ESI+): m/z 267.2 [M+H]⁺.
Optimization Strategies and Scale-Up Considerations
Solvent Effects on Coupling Efficiency
Comparative analysis of solvents in the Buchwald-Hartwig step reveals:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 74 | 98.5 |
| Dioxane | 65 | 97.2 |
| DMF | 41 | 89.3 |
Toluene’s non-polar nature minimizes ligand degradation, enhancing catalytic turnover.
Temperature Gradients in Cycloaddition
Controlled warming (−78°C → 0°C over 2 h) during Staudinger cycloaddition suppresses side-product formation (e.g., trimers) from 18% to <3%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18, 60:40 MeCN/H₂O, 1 mL/min): tR = 6.72 min (99.1% AUC), confirming compliance with ICH Q3A guidelines.
Industrial Scalability and Cost Analysis
A techno-economic assessment for 10 kg batch production identifies key cost drivers:
| Parameter | Cost Contribution (%) |
|---|---|
| Pd catalysts | 43.7 |
| Chiral ligands | 22.1 |
| Solvent recovery | 15.4 |
Implementing solvent recycling (90% recovery) reduces production costs by 18% .
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile lies in its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting a mechanism of action that may involve apoptosis induction through mitochondrial pathways.
Neuropharmacology
Research has also explored the neuropharmacological effects of this compound. The pyrazole moiety is known to influence neurotransmitter systems, which could lead to applications in treating neurological disorders.
Potential Mechanism:
The compound may act as a modulator for GABAergic and glutamatergic pathways, providing a therapeutic avenue for conditions such as anxiety and depression.
Agricultural Chemistry
Another promising application is in agricultural chemistry, where compounds with similar structures have been investigated for their efficacy as pesticides or herbicides.
Case Studies:
Research has shown that pyrazole derivatives can exhibit herbicidal activity against specific weed species, potentially leading to the development of new agrochemicals.
Mechanism of Action
The mechanism by which 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Comparisons
- Azetidine Linkage: The azetidine ring in the target compound introduces conformational rigidity compared to direct methyl-linked pyrazole-benzonitrile derivatives (e.g., 4-[(4-amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile, MW 198.22 ). This rigidity may enhance binding specificity in biological targets .
- Pyrazole Substitution : The 4-methylpyrazole group distinguishes the target from analogs like 3-azido-5-methylpyrazole derivatives, which are tailored for click chemistry but may exhibit reduced metabolic stability .
Biological Activity
3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzonitrile moiety linked to an azetidine ring, which is further substituted with a 4-methyl-1H-pyrazole group. Its unique structure suggests possible interactions with various biological targets, particularly in the context of pharmacology and therapeutic applications.
The molecular formula of this compound is C_{15}H_{18}N_{4}, with a molecular weight of approximately 284.31 g/mol. The structural configuration includes:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{15}H_{18}N_{4} |
| Molecular Weight | 284.31 g/mol |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as inhibitors of protein kinases. Protein kinases are crucial in regulating cellular functions and signaling pathways, making these compounds potential candidates for therapeutic applications in treating diseases such as cancer and autoimmune disorders .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, particularly enzymes or receptors associated with cell signaling pathways. The presence of the pyrazole and azetidine moieties may enhance binding affinity and specificity for these targets, thereby influencing kinase activity .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds structurally related to this compound. For instance:
- Inhibition of PD-L1/PD-1 Interaction : A related compound demonstrated significant inhibitory activity against the PD-L1/PD-1 interaction, which is critical in immune evasion by tumors. The study reported an IC50 value of 8.52 μM for the most potent derivative, suggesting that similar compounds could be explored for their immunotherapeutic potential .
- Kinase Inhibition : Compounds featuring the azetidine and pyrazole structures have been shown to inhibit various kinases involved in cancer progression. The quinazoline core, often associated with these compounds, is known for its ability to inhibit kinase enzymes effectively .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps may include:
Formation of Pyrazole Moiety : The pyrazole ring can be synthesized through reactions involving hydrazine and diketones or β-keto esters under acidic or basic conditions.
Azetidine Ring Formation : This step often involves cyclization reactions using suitable precursors such as amino alcohols.
Coupling Reactions : The final step generally involves coupling the pyrazole and azetidine intermediates with the benzonitrile core through nucleophilic substitution or other coupling reactions under controlled conditions .
Q & A
Q. What are the optimal synthetic pathways for 3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile?
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Azetidine functionalization : Introducing the pyrazole-methyl group via nucleophilic substitution or coupling reactions. For example, azetidine derivatives can react with 4-methylpyrazole precursors under palladium catalysis or copper-mediated conditions .
- Cyanobenzyl linkage : The benzonitrile group is often introduced via SN2 reactions using bromobenzonitrile intermediates. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar aprotic conditions .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization are critical for isolating high-purity products (>95%) .
Q. How can researchers characterize the structural and chemical purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the azetidine methyl protons typically appear as singlets at δ 2.40–2.50 ppm, while pyrazole protons resonate as sharp singlets near δ 6.0–6.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 224.0805 for C11H8N6) validates molecular formula .
- Infrared Spectroscopy (IR) : Absorbance peaks at ~2228 cm−1 (C≡N stretch) and ~2121 cm−1 (azide groups) confirm functional groups .
Q. What are the stability considerations for this compound under experimental conditions?
- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition temperatures >200°C, but prolonged heating above 100°C in solution may degrade azetidine or pyrazole rings.
- pH sensitivity : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly basic environments due to the benzonitrile group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the azetidine ring with piperazine or pyrrolidine analogs to assess impact on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., CF3) on the pyrazole ring to enhance metabolic stability. For example, trifluoromethyl analogs show improved pharmacokinetics in preclinical models .
- Bioisosteric replacements : Substitute benzonitrile with tetrazole or thiazole to evaluate potency against kinase targets .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC50 variability)?
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify non-specific interactions. Compounds with azetidine-pyrazole scaffolds often exhibit polypharmacology .
- Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations can reveal active metabolites contributing to potency discrepancies .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). The azetidine linker often occupies hydrophobic pockets, while benzonitrile interacts with catalytic lysine residues .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess entropy-driven interactions. Pyrazole-methyl groups frequently stabilize π-π stacking with tyrosine residues .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Azide safety : Large-scale azide reactions require strict temperature control (<50°C) and inert atmospheres to prevent explosive side reactions .
- Chromatography alternatives : Switch from flash chromatography to crystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
